Product packaging for 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl(Cat. No.:CAS No. 1623144-27-3)

2,6-Dimethyl-3'-vinyl-1,1'-biphenyl

Cat. No.: B1412615
CAS No.: 1623144-27-3
M. Wt: 208.3 g/mol
InChI Key: OGHGEOBJPYVWPV-UHFFFAOYSA-N
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Description

Overview of Biaryl Compounds in Contemporary Chemical Science

The synthesis of these compounds has historically been a focus of organic chemistry, leading to the development of powerful cross-coupling reactions like the Suzuki and Ullmann couplings. fiveable.me These methods have enabled the construction of complex and functionally diverse biaryl structures. fiveable.me Axially chiral biaryls, a special subclass, are widely used as privileged ligands in asymmetric catalysis, a field dedicated to synthesizing specific stereoisomers of chiral molecules. rsc.org The unique steric and electronic properties of biaryls make them indispensable building blocks for creating functional materials with tailored characteristics. fiveable.me

Structural Classification and Nomenclature of Biphenyl (B1667301) Derivatives

Biphenyl derivatives are named systematically using IUPAC nomenclature. youtube.com The core structure is the biphenyl, consisting of two phenyl rings joined by a single bond. youtube.comwikipedia.org The carbon atoms in the two rings are numbered from 1 to 6 and 1' to 6', respectively. youtube.com Numbering begins at the carbons forming the pivotal bond (C1 and C1'), and the direction of numbering is chosen to assign the lowest possible locants to the substituents. youtube.comyoutube.com For the compound , the name 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl indicates two methyl groups on one phenyl ring at positions 2 and 6, and a vinyl group on the second ring at the 3' position.

A significant structural feature of many substituted biphenyls is atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the two aryl rings, which can be caused by the presence of bulky substituents in the ortho positions (2, 6, 2', and 6'). slideshare.netlibretexts.org When the energy barrier to rotation is high enough, individual conformational isomers (atropisomers) can be isolated. libretexts.org The 2,6-dimethyl substitution pattern in this compound introduces such steric hindrance, likely forcing the phenyl rings into a non-planar, twisted conformation. libretexts.org

Table 1: Properties of the Parent Compound 2,6-Dimethyl-1,1'-biphenyl Note: Data is for the parent biphenyl without the vinyl group and is based on available database information.

PropertyValueReference
Molecular FormulaC14H14 chemeo.comnist.gov
Molecular Weight182.26 g/mol chemeo.comnist.gov
CAS Registry Number3976-34-9 chemeo.comnist.gov
Enthalpy of Formation (gas, standard conditions)117.83 kJ/mol chemeo.com
Standard Gibbs Free Energy of Formation272.56 kJ/mol chemeo.com

Rationale for Investigating Substituted Biphenyls with Vinyl Moieties

The incorporation of vinyl groups (–CH=CH₂) into biphenyl scaffolds provides a chemically versatile handle for a wide range of transformations. The vinyl moiety is a valuable functional group in organic synthesis, particularly in the creation of polymers and complex molecular architectures.

Key research interests in vinyl-substituted biphenyls include:

Polymerization: The vinyl group can undergo polymerization, allowing vinyl-biphenyls to act as monomers. This can lead to the formation of polymers like syndiotactic polystyrene, where the bulky biphenyl unit can impart specific thermal and mechanical properties to the resulting material. researchgate.net Vinyl-terminated oligomers are also of interest for creating thermosetting resins used in high-frequency electronics. researchgate.netresearchgate.net

Cross-Coupling and Functionalization: The vinyl group is an active participant in various cross-coupling reactions, such as Heck or Stille couplings, enabling further extension and elaboration of the molecular structure.

Intramolecular Cyclizations: Vinyl groups can react with adjacent aromatic rings, often through light-induced (photoelectrocyclization) or thermal processes, to form new fused ring systems like phenanthrenes or fluorenes. nih.govnih.gov This provides a powerful method for building polycyclic aromatic hydrocarbons.

Advanced Materials: The combination of a rigid biphenyl core with a reactive vinyl terminus is a strategy for designing liquid crystals, high-performance thermosets for electronics, and functionalized anion exchange membranes. researchgate.netsinocurechem.com

Scope and Significance of Research on this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests significant potential for scientific investigation. The molecule combines two key structural features that are individually of great interest in chemical synthesis and materials science.

The significance of studying this particular compound would lie in understanding how these features interact:

Sterically Hindered Core: The 2,6-dimethyl substitution pattern creates a conformationally restricted biphenyl system. libretexts.org This fixed, non-planar geometry could be exploited to create materials with high thermal stability and specific three-dimensional structures.

Reactive Polymerizable Group: The 3'-vinyl group provides a site for polymerization or for grafting the molecule onto other surfaces or polymer backbones. researchgate.net Its position on the second ring, away from the sterically crowded dimethyl-substituted ring, may influence its reactivity.

Research on this compound would likely focus on its synthesis and subsequent use as a monomer. Polymerization could yield novel materials with properties derived from the bulky, twisted biphenyl core, potentially leading to polymers with high glass transition temperatures, low dielectric constants, or unique optical characteristics. researchgate.net The compound could serve as a model for understanding how steric hindrance in a monomer influences polymer structure and properties.

Table 2: Predicted Physicochemical Properties for Vinyl-Substituted Biphenyls Note: Data is for a structurally similar compound, 3'-Isopropyl-3-methyl-4-vinyl-1,1'-biphenyl, and is used for illustrative purposes.

Property NameProperty ValueReference
Molecular Weight236.4 g/mol nih.gov
XLogP3-AA (Lipophilicity)5.8 nih.gov
Rotatable Bond Count3 nih.gov
Topological Polar Surface Area0 Ų nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16 B1412615 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl CAS No. 1623144-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-ethenylphenyl)-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-4-14-9-6-10-15(11-14)16-12(2)7-5-8-13(16)3/h4-11H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHGEOBJPYVWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=CC(=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dimethyl 3 Vinyl 1,1 Biphenyl

Retrosynthetic Analysis and Strategic Disconnections for the Biphenyl (B1667301) Core

The synthesis of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl hinges on the formation of the central biphenyl core. A retrosynthetic approach, a problem-solving technique in organic synthesis, allows for the deconstruction of the target molecule into simpler, commercially available starting materials. The primary strategic disconnection for this biphenyl is the C-C single bond connecting the two aromatic rings. This disconnection points towards a variety of powerful transition metal-catalyzed cross-coupling reactions.

The two key fragments resulting from this disconnection are a derivative of 2,6-dimethylbenzene and a derivative of 3-vinylaniline (B102275) or a related vinyl-substituted aromatic. The choice of the specific derivative (e.g., boronic acid, organozinc, Grignard reagent, or organotin) will dictate the type of cross-coupling reaction to be employed.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The construction of the sterically hindered C-C bond in this compound is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Several methods stand out for their efficiency and tolerance of various functional groups.

Suzuki-Miyaura Coupling: Optimization of Conditions and Substrate Scope

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of this compound, this would typically involve the coupling of 2,6-dimethylphenylboronic acid with a 3-vinylaryl halide (e.g., 3-vinyl-1-bromobenzene).

The steric hindrance posed by the two methyl groups in the 2 and 6 positions of the phenylboronic acid presents a significant challenge. Overcoming this requires careful optimization of the reaction conditions. The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial to facilitate the catalytic cycle. Furthermore, the choice of base and solvent system plays a critical role in achieving high yields. Recent advancements have demonstrated that automated systems can be employed to rapidly optimize reaction conditions, including catalyst, ligand, temperature, and reaction time, for challenging Suzuki-Miyaura couplings. nih.govorgsyn.orgorgsyn.org For the synthesis of sterically hindered biaryls, specific catalyst systems have been developed that show high efficacy. libretexts.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Condition Reference
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Palladacycles nih.govtcichemicals.comorganic-chemistry.org
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), P(t-Bu)₃ nih.govorganic-chemistry.org
Base K₃PO₄, K₂CO₃, Cs₂CO₃ organic-chemistry.orgwikipedia.org
Solvent Toluene, Dioxane, THF/H₂O nih.govuwindsor.ca

| Temperature | 80-110 °C | organic-chemistry.orguwindsor.ca |

The synthesis of the required 2,6-dimethylphenylboronic acid can be achieved from 2,6-dimethylaniline (B139824) via diazotization followed by reaction with boric acid, or more commonly through the reaction of the corresponding Grignard reagent with a trialkyl borate. wikipedia.org

Negishi Coupling and Related Organozinc Methodologies

The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. researchgate.netnih.gov This method is known for its high functional group tolerance and reactivity. For the target molecule, this would involve the reaction of a 2,6-dimethylphenylzinc halide with a 3-vinylaryl halide.

Optimization of Negishi couplings for sterically hindered substrates often involves the use of specific palladium catalysts and bulky phosphine ligands to prevent undesirable side reactions. organic-chemistry.orgwikipedia.org The choice of palladium catalyst can have a minimal effect on the yield, while electron-rich, bulky ligands can significantly improve the outcome. organic-chemistry.org For challenging couplings, including those with sterically demanding partners, specific catalyst systems have been developed that provide high yields. wikipedia.orgresearchgate.net

Table 2: Representative Conditions for Negishi Coupling

Parameter Condition Reference
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Ni(acac)₂ researchgate.netnih.gov
Ligand dppf, P(o-tol)₃, bulky phosphines nih.gov
Solvent THF, DMF, NMP researchgate.netrsc.org

| Temperature | Room Temperature to 100 °C | researchgate.netnih.gov |

Kumada Coupling and Related Organomagnesium Methodologies

The Kumada coupling employs a Grignard reagent and an organohalide, typically catalyzed by a nickel or palladium complex. nih.govnih.gov This method is advantageous due to the ready availability of Grignard reagents. The synthesis of this compound via Kumada coupling would involve the reaction of 2,6-dimethylphenylmagnesium bromide with a 3-vinylaryl halide.

A significant challenge in Kumada couplings is the high reactivity of the Grignard reagent, which can limit functional group tolerance. nih.gov However, for the synthesis of sterically crowded biaryls, efficient methods using palladium-phosphinous acid catalysts have been developed. wikipedia.org Nickel catalysts are also commonly used and can be highly effective. rsc.org

Table 3: Representative Conditions for Kumada Coupling

Parameter Condition Reference
Catalyst NiCl₂(dppe), NiCl₂(dppp), Pd(PPh₃)₄ nih.govrsc.org
Solvent THF, Diethyl ether nih.gov

| Temperature | Room Temperature to Reflux | nih.gov |

Stille Coupling and Related Organotin Methodologies

The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. This method is known for its tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. For the target molecule, this would entail the coupling of a 2,6-dimethylphenylstannane with a 3-vinylaryl halide.

Optimization for challenging substrates in Stille coupling may involve the use of bulky ligands and additives like copper(I) salts to enhance the reaction rate. organic-chemistry.org

Table 4: Representative Conditions for Stille Coupling

Parameter Condition Reference
Catalyst Pd(PPh₃)₄, PdCl₂(AsPh₃)₂
Ligand PPh₃, AsPh₃
Additive CuI organic-chemistry.org
Solvent Toluene, THF, DMF

| Temperature | 80-120 °C | |

Heck-Type Reactions for Vinyl Group Introduction or Modification

The vinyl group on the 3'-position of the biphenyl core can be introduced using a Heck reaction. researchgate.netnih.gov This palladium-catalyzed reaction couples an aryl halide with an alkene. There are two main strategies for incorporating the vinyl group using a Heck reaction:

Post-coupling vinylation: The biphenyl core is first synthesized (e.g., 3'-bromo-2,6-dimethyl-1,1'-biphenyl), followed by a Heck reaction with ethylene (B1197577) or a vinyl equivalent to introduce the vinyl group.

Pre-coupling vinylation: A vinyl group is introduced onto one of the aromatic rings before the biphenyl-forming cross-coupling reaction. For example, a Heck reaction between a dihalobenzene and ethylene could provide a vinyl-substituted aryl halide, which is then used in a subsequent Suzuki, Negishi, or other coupling reaction.

The Heck reaction itself can be optimized by careful selection of the palladium catalyst, ligand, base, and solvent. nih.gov For aryl bromides, various phosphine ligands and N-heterocyclic carbene (NHC) ligands have been shown to be effective.

Table 5: Representative Conditions for Heck Reaction

Parameter Condition Reference
Catalyst Pd(OAc)₂, PdCl₂ nih.gov
Ligand PPh₃, P(o-tol)₃, NHCs nih.gov
Base Et₃N, K₂CO₃, NaOAc nih.gov
Solvent DMF, NMP, Acetonitrile nih.gov

| Temperature | 80-140 °C | |

Classical Biphenyl Formation Reactions

The traditional methods for constructing the biphenyl core of this compound rely on well-established, yet often challenging, coupling reactions. These techniques, while foundational, can face limitations regarding substrate scope and reaction conditions.

Ullmann Coupling and Modifications

The Ullmann reaction is a cornerstone of biphenyl synthesis, traditionally involving the copper-promoted coupling of two aryl halides. In a potential synthesis of this compound, this could involve the coupling of 2-halo-1,3-dimethylbenzene with 3-halo-1-vinylbenzene. The classical Ullmann conditions, however, often require high temperatures and stoichiometric amounts of copper, leading to harsh reaction conditions and challenges in achieving high yields, especially for sterically hindered substrates like 2-halo-1,3-dimethylbenzene.

Modern modifications of the Ullmann coupling have significantly improved its efficiency and scope. The use of palladium or nickel catalysts, along with various ligands, allows the reaction to proceed under milder conditions with greater functional group tolerance. For instance, a palladium-catalyzed Suzuki-Miyaura coupling, a powerful cross-coupling method, could be employed. This would involve the reaction of 2,6-dimethylphenylboronic acid with 3-vinyl-1-bromobenzene, or vice versa. The presence of the ortho-methyl groups on the boronic acid can present steric challenges, but the use of specialized ligands and reaction conditions can often overcome these hurdles to provide the desired biphenyl product.

Wurtz-Fittig Coupling Approaches

The Wurtz-Fittig reaction offers another classical route to unsymmetrical biaryls. This reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. To synthesize this compound, a plausible approach would be the reaction of 2-bromo-1,3-dimethylbenzene with 3-vinyl-1-bromobenzene and sodium. However, this method is often plagued by side reactions, such as the homocoupling of the starting materials, leading to a mixture of products (2,2',6,6'-tetramethyl-1,1'-biphenyl, 3,3'-divinyl-1,1'-biphenyl, and the desired this compound). The harsh, radical-based mechanism of the Wurtz-Fittig reaction also limits its functional group compatibility, making it less suitable for complex molecules. Due to these significant drawbacks, the Wurtz-Fittig reaction is now largely of historical interest and has been superseded by more efficient and selective cross-coupling methods.

Friedel-Crafts Reactions in Biphenyl Synthesis

The Friedel-Crafts arylation of an aromatic ring with an aryl halide or a related precursor could, in principle, be used to form the biphenyl scaffold. For the target molecule, this might involve the reaction of 1,3-dimethylbenzene with a suitable 3-vinylphenyl electrophile in the presence of a Lewis acid catalyst, such as aluminum chloride. However, the direct Friedel-Crafts arylation is notoriously difficult and often inefficient. Several challenges exist, including the low reactivity of aryl halides as electrophiles, the potential for catalyst deactivation, and the lack of regioselectivity, which would likely lead to a mixture of isomers. Furthermore, the vinyl group is sensitive to the strongly acidic conditions of the Friedel-Crafts reaction and could undergo polymerization or other unwanted side reactions. Therefore, this approach is generally not considered a practical method for the synthesis of specifically substituted biphenyls like this compound.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) provides a powerful and highly regioselective strategy for the synthesis of substituted biaryls. This method involves the deprotonation of an aromatic ring at a position ortho to a directing group, followed by quenching the resulting aryllithium or related organometallic species with an electrophile.

To synthesize this compound using a DoM strategy, one could envision a route starting from a suitably protected 3-vinylphenol. The hydroxyl group would act as the directing group. After protection (e.g., as a methoxymethyl ether), treatment with a strong base like n-butyllithium would lead to selective deprotonation at the C2 position. The resulting aryllithium could then be reacted with a source of the 2,6-dimethylphenyl group, such as 2,6-dimethylphenylboronic acid in a Suzuki-Miyaura type cross-coupling. Alternatively, the aryllithium could be transmetalated to a different metal, such as zinc or boron, followed by a palladium-catalyzed cross-coupling with 2-bromo-1,3-dimethylbenzene. This approach offers excellent control over the regiochemistry of the final product.

Functionalization of Precursor Biphenyl Scaffolds

An alternative to constructing the biphenyl core with all substituents in place is to first synthesize a simpler biphenyl precursor and then introduce the desired functional groups.

Introduction of Methyl Groups

If a 3'-vinyl-1,1'-biphenyl scaffold were available, the introduction of the two methyl groups at the 2 and 6 positions would be the key transformation. This could potentially be achieved through a directed ortho-lithiation strategy if a suitable directing group is present on the correct ring. For example, if the precursor was 2-hydroxy-3'-vinyl-1,1'-biphenyl, the hydroxyl group could direct lithiation to the ortho positions (3 and, if available, 2'). However, introducing two methyl groups specifically at the 2 and 6 positions of an unsubstituted phenyl ring on a biphenyl scaffold is a significant challenge due to the lack of directing groups to control the regiochemistry of electrophilic aromatic substitution reactions like Friedel-Crafts alkylation. Such a reaction would likely lead to a mixture of methylated isomers.

Regioselective Introduction of the Vinyl Moiety

The introduction of the vinyl group at the 3'-position of the 2,6-dimethylbiphenyl (B1614804) core is a critical step that dictates the final structure of the target molecule. Modern cross-coupling reactions are the most powerful tools for achieving this transformation with high regioselectivity. The primary strategies involve the coupling of a pre-formed 2,6-dimethylbiphenyl scaffold, functionalized at the 3'-position, with a vinyl-donating reagent.

One of the most prevalent and versatile methods for this purpose is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound. nih.gov In the context of synthesizing this compound, this would involve a precursor such as 3'-bromo-2,6-dimethyl-1,1'-biphenyl, which can be coupled with a vinylboronic acid or a vinylboronate ester, such as vinylboronic acid pinacol (B44631) ester. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or PdCl₂(dppf), in the presence of a suitable base (e.g., K₂CO₃, Cs₂CO₃) and a phosphine ligand. researchgate.netgoogle.com The choice of ligand can be crucial for the efficiency of the reaction.

An alternative and powerful approach is the Stille cross-coupling reaction , which utilizes an organotin reagent as the coupling partner. For the synthesis of the target molecule, this would involve reacting 3'-bromo- or 3'-iodo-2,6-dimethyl-1,1'-biphenyl with a vinyltin (B8441512) reagent, such as vinyltributyltin, in the presence of a palladium catalyst.

The Heck reaction represents another viable pathway for the regioselective introduction of the vinyl group. This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. In this case, 3'-bromo-2,6-dimethyl-1,1'-biphenyl could be reacted with ethylene gas or a protected form of ethylene under palladium catalysis to install the vinyl moiety. Careful optimization of reaction conditions is necessary to ensure high regioselectivity and yield. A study on the palladium-catalyzed Mizoroki-Heck reaction has demonstrated the synthesis of α-vinyl boronates, showcasing the potential for regioselective vinylation. semanticscholar.org

Finally, Grignard reagents can also be employed for the formation of the carbon-carbon bond. sigmaaldrich.com A Grignard reagent prepared from 3'-bromo-2,6-dimethyl-1,1'-biphenyl could potentially react with a vinyl halide in the presence of a suitable catalyst, such as an iron or nickel complex, to yield the desired product. acs.org The formation and use of Grignard reagents require strictly anhydrous conditions. sigmaaldrich.com

A plausible synthetic sequence for the regioselective introduction of the vinyl moiety is outlined below:

Step Reactant 1 Reactant 2 Catalyst/Reagents Product Reaction Type
12,6-Dimethylaniline3-BromoiodobenzeneCuI, K₂CO₃, L-proline3'-Bromo-2,6-dimethyl-1,1'-biphenylUllmann Condensation
23'-Bromo-2,6-dimethyl-1,1'-biphenylVinylboronic acid pinacol esterPd(PPh₃)₄, K₂CO₃This compoundSuzuki-Miyaura Coupling

Stereoselective Synthesis Considerations for Atropisomeric Biphenyls

The presence of the two methyl groups at the 2- and 6-positions of one of the phenyl rings in this compound introduces a significant steric barrier to rotation around the C1-C1' bond. This restricted rotation gives rise to the phenomenon of atropisomerism, where the molecule can exist as a pair of non-superimposable, mirror-image stereoisomers (enantiomers). The synthesis of enantiomerically enriched or pure atropisomers of such biphenyls is a significant challenge in modern organic synthesis.

The key to achieving stereoselectivity in the synthesis of atropisomeric biphenyls lies in the use of chiral catalysts or auxiliaries during the crucial bond-forming step that creates the stereogenic axis. In the context of the Suzuki-Miyaura coupling, which is a highly effective method for constructing the biphenyl scaffold, the use of a chiral palladium catalyst can induce asymmetry in the product.

This is typically achieved by employing a palladium precursor in conjunction with a chiral phosphine ligand. The chiral ligand coordinates to the palladium center, creating a chiral environment that can differentiate between the two prochiral faces of the reactants, leading to the preferential formation of one atropisomer over the other.

Several classes of chiral phosphine ligands have been successfully employed in atroposelective cross-coupling reactions. These include ligands with binaphthyl backbones (e.g., (R)- or (S)-BINAP), ferrocene-based ligands, and ligands with P-stereogenic centers. The choice of ligand can have a profound impact on both the yield and the enantioselectivity of the reaction, and often requires careful screening and optimization for a specific substrate.

A representative approach for the stereoselective synthesis of this compound via an atroposelective Suzuki-Miyaura coupling is depicted in the table below:

Reactants Chiral Catalyst System Key Parameters Expected Outcome
2,6-Dimethylphenylboronic acid and 3-bromo-1-vinylbenzenePd₂(dba)₃ / (S)-SPhosSolvent, Temperature, BaseEnantiomerically enriched (S)-2,6-dimethyl-3'-vinyl-1,1'-biphenyl
2-Bromo-1,3-dimethylbenzene and 3-vinylphenylboronic acidPd(OAc)₂ / (R)-BINAPLigand-to-metal ratio, AdditivesEnantiomerically enriched (R)-2,6-dimethyl-3'-vinyl-1,1'-biphenyl

Beyond catalytic asymmetric cross-coupling, other strategies for accessing enantiopure atropisomeric biphenyls include:

Kinetic Resolution: This approach involves the selective reaction of one enantiomer of a racemic mixture of the biphenyl with a chiral reagent or catalyst, leaving the other enantiomer unreacted.

Diastereoselective Synthesis: This method involves attaching a chiral auxiliary to one of the coupling partners. The chiral auxiliary directs the stereochemical outcome of the coupling reaction, leading to the formation of a diastereomeric mixture that can be separated. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched biphenyl.

The development of efficient and highly stereoselective methods for the synthesis of atropisomeric biphenyls like this compound is of great interest, as these compounds can serve as valuable chiral ligands, catalysts, or building blocks in materials science and medicinal chemistry.

Chemical Reactivity and Transformation of 2,6 Dimethyl 3 Vinyl 1,1 Biphenyl

Reactions Involving the Biphenyl (B1667301) Aromatic System

The biphenyl core of the molecule, featuring two aromatic rings, is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the electronic and steric effects of the substituents on both rings: the two methyl groups on one ring and the vinyl-substituted phenyl group on the other.

The directing effects of the substituents on the biphenyl system play a crucial role in determining the position of electrophilic attack.

Activating and Directing Effects : Both methyl groups and the vinyl group are generally considered to be activating and ortho, para-directing towards electrophilic aromatic substitution. The methyl groups activate their ring through an inductive effect and hyperconjugation. The vinyl group, being part of a larger styrenyl system in the second ring, is also activating and directs incoming electrophiles to the ortho and para positions relative to itself.

Regioselectivity : The interplay of these directing effects and steric hindrance governs the ultimate regioselectivity.

Ring 1 (2,6-dimethylphenyl) : This ring is activated by two methyl groups. However, the positions ortho to the methyl groups (positions 3 and 5) are sterically hindered. The position para to one methyl group and meta to the other (position 4) is the most likely site for substitution on this ring, provided the electrophile is small enough to overcome the steric hindrance from the adjacent methyl group and the other phenyl ring.

Ring 2 (3'-vinylphenyl) : This ring is activated by the alkyl group (the other phenyl ring) at the 1' position and the vinyl group at the 3' position. The positions ortho and para to the vinyl group are 2', 4', and 6'. The position para to the vinyl group (position 6') and one of the ortho positions (position 2') are also ortho and para to the other aromatic ring, making them electronically favorable. Steric hindrance from the other ring will likely influence the accessibility of the 2' and 6' positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl

Reagent/ReactionPredicted Major Product(s)Rationale
Electrophile (E+)Substitution on the 3'-vinylphenyl ring is generally favored due to lower steric hindrance.The 2,6-dimethylphenyl ring is sterically crowded, directing substitution to the other ring.
Substitution at the 4'- and 6'-positions of the vinyl-substituted ring.These positions are electronically activated by both the vinyl group and the other aryl group, with potentially less steric hindrance than the 2'-position.
Substitution at the 4-position of the 2,6-dimethylphenyl ring.This position is electronically activated and the least sterically hindered on this ring.

Halogenation Reactions and Their Control

Halogenation of this compound can be directed to either the aromatic rings or the vinyl group, depending on the reaction conditions.

Aromatic Halogenation : In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) and in the absence of light, electrophilic substitution on the aromatic rings is the predominant reaction. mt.commasterorganicchemistry.comuobabylon.edu.iq The regioselectivity will follow the principles outlined in the electrophilic aromatic substitution section, with substitution likely occurring on the less sterically hindered vinyl-substituted ring. Control over the extent of halogenation (mono-, di-, etc.) can be achieved by controlling the stoichiometry of the halogenating agent and the reaction time.

Addition to the Vinyl Group : In the absence of a Lewis acid and in the presence of UV light or a radical initiator, halogenation can occur via a free-radical addition to the vinyl double bond. To favor aromatic substitution, the reaction should be carried out in the dark and in the presence of a Lewis acid.

Nitration and sulfonation are classic examples of electrophilic aromatic substitution.

Nitration : Treatment of this compound with a mixture of concentrated nitric acid and sulfuric acid will introduce a nitro group (-NO₂) onto one of the aromatic rings. The regioselectivity is expected to favor substitution on the vinyl-substituted ring for steric reasons. The nitration of m-xylene, a related compound, yields a mixture of 2,4-dimethylnitrobenzene and 2,6-dimethylnitrobenzene, highlighting the influence of methyl groups on directing the substitution. google.com

Sulfonation : Reaction with fuming sulfuric acid (H₂SO₄/SO₃) will introduce a sulfonic acid group (-SO₃H) onto an aromatic ring. This reaction is typically reversible. The position of sulfonation will be governed by the same electronic and steric factors as other electrophilic aromatic substitutions.

Reduction of the biphenyl system requires more forcing conditions than the reduction of the vinyl group.

Birch Reduction : This is a powerful method for the partial reduction of aromatic rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Treatment of this compound with a solution of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol co-solvent would lead to the reduction of one of the aromatic rings to a cyclohexadiene derivative. The regioselectivity of the Birch reduction is sensitive to the electronic nature of the substituents. Both rings in this molecule are substituted with electron-donating groups (alkyl and vinyl groups), which will direct the reduction pathway. The vinyl group would also be reduced under these conditions.

Catalytic Hydrogenation : Under high pressure and temperature, and with a suitable catalyst (e.g., Rh/C, RuO₂), both aromatic rings can be fully hydrogenated to the corresponding cyclohexyl rings. These conditions are significantly harsher than those required for the hydrogenation of the vinyl group.

Reactions Involving the Vinyl Moiety

The vinyl group is a versatile functional group that readily undergoes addition reactions.

Hydrogenation : The vinyl double bond can be selectively reduced to an ethyl group under mild conditions using catalytic hydrogenation. mdpi.comresearchgate.netorganic-chemistry.orgcommonorganicchemistry.commasterorganicchemistry.com This is typically achieved with hydrogen gas and a palladium on carbon (Pd/C) catalyst at or near atmospheric pressure and room temperature. These conditions are mild enough to leave the aromatic rings intact.

Table 2: Selective Hydrogenation of the Vinyl Group

SubstrateReagents and ConditionsProductSelectivity
This compoundH₂, Pd/C, Ethanol, RT, 1 atm2,6-Dimethyl-3'-ethyl-1,1'-biphenylHigh selectivity for vinyl group reduction over aromatic ring reduction.
  • Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) to the vinyl group is expected to follow Markovnikov's rule. masterorganicchemistry.com Protonation of the double bond will generate the more stable benzylic carbocation, with the positive charge on the carbon atom adjacent to the aromatic ring. Subsequent attack by the halide ion will yield the 1-halo-1-(phenyl)ethane derivative. In the presence of peroxides, the radical addition of HBr proceeds via an anti-Markovnikov mechanism.
  • Hydration : The acid-catalyzed addition of water to the vinyl group will also proceed according to Markovnikov's rule, yielding a secondary alcohol. acs.orgrsc.orgnsf.govacs.orgyoutube.com This reaction involves the formation of a benzylic carbocation intermediate, which is then trapped by water. Base-catalyzed methods can be employed to achieve anti-Markovnikov hydration. rsc.orgnsf.gov

    Olefin Metathesis and Transformations

    The vinyl group of this compound is a suitable substrate for olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. sigmaaldrich.com This transformation is typically catalyzed by well-defined ruthenium or molybdenum complexes, such as Grubbs' or Schrock's catalysts. harvard.edu The most relevant type of metathesis for this terminal alkene is cross-metathesis, an intermolecular reaction with another olefin. sigmaaldrich.com

    This reaction allows for the extension of the vinyl side chain and the introduction of new functional groups. By reacting this compound with a partner olefin, a new substituted alkene is formed, with the concurrent release of ethylene (B1197577) gas, which helps to drive the reaction to completion. sigmaaldrich.com The choice of catalyst is crucial, with second and third-generation Grubbs' catalysts showing broad functional group tolerance and high activity. harvard.edu

    Table 1: Expected Olefin Cross-Metathesis Reactions
    Partner OlefinCatalystExpected Product StructurePotential Application
    Methyl acrylateGrubbs' 2nd Generation CatalystBiphenyl-substituted acrylate esterMonomer for polymer synthesis
    Allyl alcoholHoveyda-Grubbs' 2nd Generation CatalystBiphenyl-substituted allylic alcoholIntermediate for further functionalization
    Styrene (B11656)Grubbs' 1st Generation CatalystBiphenyl-substituted stilbene derivativeSynthesis of conjugated materials

    Epoxidation and Dihydroxylation

    The electron-rich double bond of the vinyl group is susceptible to oxidation reactions, notably epoxidation and dihydroxylation. These reactions introduce oxygen-containing functional groups, significantly increasing the polarity and synthetic utility of the molecule.

    Epoxidation involves the conversion of the alkene to an epoxide (an oxirane ring). This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically a concerted electrophilic addition where an oxygen atom is transferred from the peroxy acid to the double bond. youtube.com The resulting product would be 2,6-Dimethyl-3'-(oxiran-2-yl)-1,1'-biphenyl. Epoxides are valuable synthetic intermediates that can be opened by various nucleophiles to yield a range of functionalized products. youtube.comyoutube.com

    Dihydroxylation is the process of adding two hydroxyl (-OH) groups across the double bond to form a vicinal diol. The stereochemical outcome of this reaction can be controlled by the choice of reagents.

    Syn-dihydroxylation results in the addition of both hydroxyl groups to the same face of the double bond. This is typically achieved using osmium tetroxide (OsO₄) with a stoichiometric re-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄).

    Anti-dihydroxylation adds the hydroxyl groups to opposite faces of the double bond. This is generally accomplished in a two-step process: initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. youtube.com

    Table 2: Predicted Oxidation Products of the Vinyl Group
    ReactionTypical ReagentsExpected ProductStereochemistry
    Epoxidationm-CPBA in CH₂Cl₂2,6-Dimethyl-3'-(oxiran-2-yl)-1,1'-biphenylN/A
    Syn-dihydroxylationOsO₄ (cat.), NMO1-(3'-(2,6-Dimethyl-[1,1'-biphenyl]-3-yl))ethane-1,2-diolSyn
    Anti-dihydroxylation1. m-CPBA; 2. H₃O⁺1-(3'-(2,6-Dimethyl-[1,1'-biphenyl]-3-yl))ethane-1,2-diolAnti

    Radical and Ionic Polymerization Pathways

    Similar to other vinyl-substituted aromatic compounds like 4-vinylbiphenyl, the vinyl group of this compound can serve as a monomer for polymerization. nih.gov This process can proceed through different mechanisms, primarily radical and ionic pathways, to form a polymer with a biphenyl-substituted backbone.

    Radical Polymerization: This is a common method for polymerizing vinyl monomers. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which generates free radicals upon heating or UV irradiation. These radicals add to the vinyl group, initiating a chain reaction that propagates to form a long polymer chain.

    Ionic Polymerization: This pathway can be either cationic or anionic, depending on the nature of the initiator and the electronic properties of the monomer.

    Cationic Polymerization is initiated by strong acids or Lewis acids, which protonate the double bond or coordinate to it, generating a carbocationic active center. This carbocation then propagates by adding to subsequent monomer units.

    Anionic Polymerization is initiated by strong nucleophiles, such as organometallic compounds (e.g., n-butyllithium). This method generates a carbanionic propagating species. Anionic polymerization often proceeds as a "living polymerization," allowing for excellent control over molecular weight and the synthesis of block copolymers.

    The choice of polymerization pathway would yield polymers with distinct properties, suitable for applications in materials science. The presence of the bulky 2,6-dimethylbiphenyl (B1614804) group would likely influence the polymer's physical properties, such as its glass transition temperature and solubility.

    Reactivity of the Methyl Groups

    The two methyl groups at the 2- and 6-positions are benzylic and thus exhibit enhanced reactivity compared to simple alkyl groups. Their C-H bonds are weaker due to the stabilization of the resulting benzylic radical or ion by the adjacent aromatic ring.

    Benzylic Functionalization

    The benzylic positions can be selectively functionalized, most commonly via free-radical halogenation. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is a standard method for introducing a bromine atom at the benzylic position. This would convert one or both of the methyl groups into bromomethyl groups. The resulting benzylic halides are highly versatile intermediates for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups such as alcohols, ethers, amines, and nitriles.

    Oxidation Reactions

    The benzylic methyl groups can be oxidized to higher oxidation states, such as aldehydes or carboxylic acids. mdpi.com This transformation typically requires strong oxidizing agents. For example, treatment with hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would be expected to oxidize the methyl groups to carboxylic acids, yielding a biphenyl dicarboxylic acid derivative. google.com Milder or more controlled oxidation conditions could potentially lead to the corresponding dialdehyde. nih.gov The selective mono-oxidation of one methyl group while leaving the other intact would likely be challenging and require specialized reagents or protecting group strategies. science.gov

    Table 3: Potential Reactions of the Benzylic Methyl Groups
    Reaction TypeReagentsExpected Product(s)
    Radical BrominationN-Bromosuccinimide (NBS), AIBN2-(Bromomethyl)-6-methyl-3'-vinyl-1,1'-biphenyl and/or 2,6-Bis(bromomethyl)-3'-vinyl-1,1'-biphenyl
    Strong OxidationKMnO₄, heat3'-Vinyl-[1,1'-biphenyl]-2,6-dicarboxylic acid

    Derivatization for Enhanced Functionality

    Derivatization refers to the transformation of a chemical compound into a product of similar structure, called a derivative. libretexts.org The reactions described above serve as powerful methods for the derivatization of this compound, converting it into new molecules with enhanced or altered functionality. Each transformation introduces new reactive handles that can be used for further synthetic modifications.

    Introducing Hydrophilic Groups: Epoxidation followed by hydrolysis, or dihydroxylation, introduces polar hydroxyl groups. This derivatization increases the molecule's polarity and provides sites for further reactions such as esterification or etherification. sigmaaldrich.com

    Chain Extension and Functionalization: Olefin cross-metathesis allows for the installation of longer, functionalized side chains onto the biphenyl core. For instance, reacting the vinyl group with an olefin bearing a protected amine or a carboxylic ester group would yield a derivative poised for applications in peptide synthesis or materials science.

    Creating Reactive Halides: Benzylic bromination of the methyl groups produces highly reactive benzylic halides. These derivatives are key intermediates for introducing a vast range of nucleophiles, effectively acting as a gateway to numerous other functionalized biphenyl compounds. nih.gov

    Polymer Synthesis: Polymerization transforms the small molecule monomer into a macromolecule, a derivative with entirely new physical and material properties. The resulting polymer can be further functionalized along its backbone, leveraging the reactivity of the pendant biphenyl groups.

    By strategically applying these derivatization techniques, the chemical properties of this compound can be tailored for specific applications in fields ranging from medicinal chemistry to materials science. acs.org

    Stereochemical Aspects in 2,6 Dimethyl 3 Vinyl 1,1 Biphenyl

    Analysis of Atropisomerism in Biphenyl (B1667301) Systems

    Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the steric strain creates a significant energy barrier to interconversion, allowing for the isolation of individual isomers. chiralpedia.comchemistnotes.com In biphenyl systems, this phenomenon arises when bulky substituents occupy the ortho positions (2, 2', 6, and 6') of the phenyl rings. These substituents clash in the planar conformation, forcing the rings to adopt a non-planar, twisted arrangement. chiralpedia.comlibretexts.org

    For a biphenyl to be chiral and resolvable, two main conditions must be met: the molecule must not possess a plane of symmetry, and the barrier to rotation around the central carbon-carbon single bond must be high enough to prevent rapid racemization at room temperature. chiralpedia.com An activation energy barrier of approximately 16 to 19 kcal/mol is generally required for this stability. libretexts.org

    In the case of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl, the presence of two methyl groups at the 2- and 6-positions of one of the phenyl rings provides the necessary steric hindrance to restrict rotation. scribd.comslideshare.net The other ring is asymmetrically substituted with a vinyl group at the 3'-position. This substitution pattern ensures that the molecule as a whole lacks a plane of symmetry, even in a conformation with a 90° dihedral angle. libretexts.org Consequently, this compound is expected to exist as a pair of stable, non-superimposable mirror images, or enantiomers, known as atropisomers.

    Conformational Dynamics and Rotational Barriers

    The stability of atropisomers is quantified by the energy barrier to rotation around the biphenyl linkage. This barrier is primarily influenced by the size and nature of the ortho substituents. libretexts.orgrsc.org For unsubstituted biphenyl, the rotational barrier is very low (around 6.0 kJ/mol for the planar transition state), allowing for free rotation. chemistnotes.com However, the introduction of ortho substituents dramatically increases this barrier.

    While specific experimental data for the rotational barrier of this compound is not available, a reasonable estimation can be made by examining related compounds. The presence of two methyl groups at the ortho positions is the determining factor for the rotational barrier. The vinyl group at the 3'-position, being a meta substituent, has a negligible effect on the steric interactions that govern rotation around the central C-C bond.

    Studies on 2,2'-disubstituted biphenyls provide valuable insights. For instance, the rotational barrier for 2,2'-dimethylbiphenyl (B165481) is significantly higher than for unsubstituted biphenyl. chemistnotes.com More extensive substitution further increases the barrier. Molecular mechanics calculations on related complex trialkylbiphenyls have shown good agreement with experimental values, indicating the reliability of theoretical predictions. uu.nlpsu.edu

    Below is a table summarizing the calculated and experimental rotational barriers for selected biphenyl derivatives, illustrating the impact of ortho substitution.

    CompoundOrtho SubstituentsRotational Barrier (kcal/mol)Method
    BiphenylNone~1.4 (to planar)Gas-phase experiment
    2,2'-Dimethylbiphenyl2,2'-Di-Me17.4Experimental
    2,2'-Dinitrobiphenyl2,2'-Di-NO2>23Experimental
    2,2'-Di-tert-butylbiphenyl2,2'-Di-tBu>30Experimental

    This table presents generalized data from various sources for illustrative purposes.

    Based on these data, the rotational barrier for this compound is expected to be in a range that allows for the stable existence and isolation of its atropisomers at ambient temperatures.

    Chiral Resolution Techniques for Enantiomeric Purity

    The separation of the enantiomers of chiral biphenyls, a process known as chiral resolution, is crucial for studying their individual properties and for applications in areas such as asymmetric catalysis. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for this purpose. benthamscience.comnih.gov

    Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of atropisomeric biphenyls. benthamscience.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

    The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol, is critical for achieving optimal separation. benthamscience.com Temperature also plays a significant role, as it can affect both the retention and the enantioselectivity of the separation. nih.gov In some cases, low temperatures are necessary to prevent on-column racemization of atropisomers with lower rotational barriers. nih.gov

    The following table provides examples of chiral HPLC conditions that have been successfully employed for the resolution of atropisomeric biphenyls.

    Chiral Stationary PhaseMobile Phase (v/v/v)Compound Class Resolved
    Lux Cellulose-2n-hexane/2-propanolVarious substituted biphenyls
    Chiralcel OD-Hn-hexane/2-propanolVarious substituted biphenyls
    Chiralpak IBn-hexane/EtOH/dichloromethaneAtropisomeric biindoles
    Derivatized β-cyclodextrinVariesAtropisomers with two stereogenic axes

    This table is a summary of findings from various studies on the chiral resolution of biphenyls and related atropisomers. benthamscience.comnih.gov

    For this compound, a screening of different polysaccharide-based CSPs and mobile phase compositions would be the standard approach to develop an effective enantioseparation method.

    Asymmetric Induction in Synthetic Transformations

    The synthesis of enantiomerically pure atropisomeric biphenyls is a significant challenge in organic chemistry. Asymmetric synthesis, where the desired enantiomer is formed selectively, is the most elegant and efficient approach. nih.govcpu.edu.cn This is typically achieved through catalytic asymmetric reactions where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.

    For a compound like this compound, a promising strategy would be an asymmetric cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would involve coupling a derivative of 2,6-dimethylbenzene with a derivative of 3-vinylbenzene in the presence of a palladium catalyst and a chiral ligand. The chiral ligand, typically a phosphine (B1218219) or a related compound, coordinates to the palladium center and creates a chiral environment that influences the stereochemical outcome of the reaction, leading to the preferential formation of one atropisomer.

    The development of new chiral ligands and catalytic systems for the atroposelective synthesis of biaryls is an active area of research. cpu.edu.cnresearchgate.net Strategies such as dynamic kinetic resolution, where a rapidly equilibrating mixture of atropisomers is converted to a single enantiomerically enriched product, have also been successfully applied to the synthesis of chiral biaryls. nih.gov

    While a specific asymmetric synthesis for this compound has not been reported, the principles of asymmetric catalysis provide a clear roadmap for how such a synthesis could be designed and executed. The challenge lies in identifying the optimal combination of catalyst, ligand, and reaction conditions to achieve high yield and high enantioselectivity for this specific target molecule.

    Advanced Spectroscopic and Structural Characterization Methodologies

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

    High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is necessary for complete signal assignment.

    ¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the vinyl protons, and the methyl protons. The protons on the 2,6-dimethylphenyl ring will have chemical shifts and coupling patterns influenced by the adjacent methyl groups, while the protons on the 3'-vinylphenyl ring will show characteristic aromatic and vinylic couplings. The ¹³C NMR spectrum will complement this by providing the chemical shifts for all unique carbon atoms, including the quaternary carbons of the biphenyl (B1667301) linkage and the methyl-substituted carbons.

    2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish proton-proton and proton-carbon correlations, respectively. For instance, COSY would reveal the coupling network within each aromatic ring and the vinyl system. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the different fragments of the molecule, for example, by showing long-range correlations between the methyl protons and the carbons of the biphenyl core.

    Solid-State NMR (ssNMR): While solution NMR provides information on the time-averaged conformation, ssNMR can probe the structure and dynamics in the solid state. For this compound, ssNMR could be employed to study the torsional angle between the phenyl rings and to investigate the molecular dynamics associated with the rotation around the C1-C1' bond, which is directly related to its potential atropisomerism.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃. This data is hypothetical and based on the analysis of structurally related compounds such as 2,6-dimethylbiphenyl (B1614804) and 3-vinylbiphenyl.

    Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
    2,6-CH₃~2.0~21.0
    Aromatic H (dimethyl-ring)7.1 - 7.4127.0 - 136.0
    Aromatic H (vinyl-ring)7.3 - 7.7125.0 - 142.0
    Vinyl -CH=~6.7~136.5
    Vinyl =CH₂ (trans)~5.8~115.0
    Vinyl =CH₂ (cis)~5.3
    Quaternary C (biphenyl)-140.0 - 142.0

    Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, Tandem MS, MALDI-TOF)

    Mass spectrometry (MS) provides vital information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural elucidation.

    High-Resolution Mass Spectrometry (HRMS): HRMS is essential for the unambiguous determination of the elemental formula of this compound (C₁₆H₁₆). By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), it can distinguish between compounds with the same nominal mass but different elemental compositions.

    Tandem Mass Spectrometry (MS/MS): Tandem MS involves the selection of a specific ion (the precursor ion, in this case, the molecular ion [M]⁺˙) and its subsequent fragmentation to produce a spectrum of product ions. This technique would be invaluable in confirming the connectivity of the title compound. Expected fragmentation pathways would include the loss of a methyl radical (CH₃˙), cleavage of the vinyl group, and potentially cleavage of the biphenyl bond under high energy conditions.

    Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is a soft ionization technique typically used for large, non-volatile molecules like polymers and biomolecules. researchgate.net For a small molecule like this compound, it is less commonly used than techniques like Electron Ionization (EI) or Electrospray Ionization (ESI). However, it could be employed if the molecule were, for example, part of a larger assembly or derivatized to enhance its analysis by MALDI.

    Table 2: Predicted Mass Spectrometry Data for this compound. This data is hypothetical and based on the principles of mass spectrometry and known fragmentation patterns of aromatic hydrocarbons.

    Technique Parameter Expected Value/Information
    HRMS (EI)Exact Mass [M]⁺˙208.1252 (for C₁₆H₁₆)
    MS/MSPrecursor Ion (m/z)208.1
    MS/MSMajor Fragment Ions (m/z)193 ([M-CH₃]⁺), 181 ([M-C₂H₃]⁺), 165 ([M-C₃H₇]⁺)

    X-ray Crystallography for Solid-State Structure Elucidation

    X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two phenyl rings. nih.gov This dihedral angle is a critical parameter, as the steric hindrance caused by the two ortho-methyl groups is expected to force the rings into a non-planar conformation. The solid-state structure of a related peptide hybrid containing a 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-dicarbonyl moiety showed a dihedral angle of 73.8°. nih.gov A similar significant twist is anticipated for this compound. This non-planar arrangement is the basis for potential atropisomerism.

    Table 3: Hypothetical Crystallographic Data for this compound. This data is hypothetical and represents typical values for a small organic molecule.

    Parameter Hypothetical Value
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)~10.5
    b (Å)~8.0
    c (Å)~15.0
    β (°)~95.0
    Volume (ų)~1250
    Z (molecules/unit cell)4
    Dihedral Angle (°)~70 - 80

    Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

    UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule and are particularly sensitive to conjugated π-systems.

    UV-Vis Absorption Spectroscopy: The biphenyl chromophore exhibits a characteristic strong absorption band (the K-band) around 250 nm, corresponding to a π → π* transition. nist.govomlc.org The presence of the vinyl group in conjugation with one of the phenyl rings is expected to cause a bathochromic (red) shift of this absorption maximum. The methyl groups are likely to have a smaller electronic effect. The spectrum would provide insight into the extent of electronic conjugation across the biphenyl system, which is dependent on the dihedral angle.

    Fluorescence Spectroscopy: Many aromatic hydrocarbons, including biphenyl, are fluorescent. omlc.org Upon excitation at a wavelength corresponding to its absorption maximum, this compound is expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence spectrum can provide information about the excited state properties of the molecule. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and its environment.

    Table 4: Predicted Electronic Spectroscopy Data for this compound in Cyclohexane. This data is hypothetical, based on data for biphenyl and 4-vinylbiphenyl. omlc.orgaatbio.com

    Technique Parameter Expected Wavelength (nm)
    UV-Vis Absorptionλmax (K-band)~255 - 265
    Fluorescence Emissionλem (at λex = ~260 nm)~330 - 345

    Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

    Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. A "fingerprint" of the molecule can be obtained, which is useful for identification and structural analysis.

    Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Key expected peaks include C-H stretching vibrations for the aromatic and vinyl groups (typically above 3000 cm⁻¹), aliphatic C-H stretching for the methyl groups (just below 3000 cm⁻¹), C=C stretching vibrations for the aromatic rings and the vinyl group (in the 1650-1450 cm⁻¹ region), and C-H out-of-plane bending vibrations (in the 900-650 cm⁻¹ region), which are characteristic of the substitution pattern on the aromatic rings. spectroscopyonline.com

    Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be an excellent tool for observing the C=C stretching of the vinyl group and the skeletal vibrations of the biphenyl core. The Raman spectrum would provide complementary information to the IR spectrum, aiding in a more complete vibrational assignment. nih.gov

    Table 5: Predicted Key Vibrational Frequencies for this compound. This data is hypothetical and based on characteristic group frequencies for aromatic, vinyl, and methyl groups. spectroscopyonline.comnih.gov

    Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
    Aromatic C-H Stretch3100 - 30003100 - 3000
    Vinyl C-H Stretch3080 - 30203080 - 3020
    Aliphatic C-H Stretch2980 - 28502980 - 2850
    Vinyl C=C Stretch~1630~1630 (Strong)
    Aromatic C=C Stretch1600, 1580, 14501600, 1580, 1450
    C-H Out-of-Plane Bend900 - 675Weak

    Circular Dichroism (CD) Spectroscopy for Chiral Analysis

    The presence of two bulky ortho-substituents (the methyl groups) in this compound significantly hinders the rotation around the C1-C1' single bond. pharmaguideline.comslideshare.net This restricted rotation can give rise to stable, non-interconverting enantiomers known as atropisomers, rendering the molecule axially chiral. pharmaguideline.com

    Circular Dichroism (CD) spectroscopy is the most powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While an achiral compound is CD-silent, a chiral compound will exhibit a CD spectrum. If this compound can be resolved into its atropisomers (or if one is selectively synthesized), each enantiomer would produce a CD spectrum that is a mirror image of the other. The sign of the Cotton effects in the CD spectrum, particularly the one associated with the main π → π* transition of the biphenyl chromophore, can be correlated with the absolute configuration (P or M helicity) of the atropisomer, often with the aid of theoretical calculations like time-dependent density functional theory (TD-DFT). acs.orgresearchgate.net Therefore, CD spectroscopy is the definitive tool for the stereochemical assignment of this and other axially chiral biphenyls. scilit.com

    Computational and Theoretical Investigations

    Quantum Chemical Calculations of Electronic Structure (e.g., DFT, Ab Initio)

    No published studies utilizing Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure of 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl were identified. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its reactivity and properties.

    Conformational Analysis and Potential Energy Surfaces

    There is no available research on the conformational analysis or the potential energy surface of this compound. This type of study is crucial for understanding the molecule's three-dimensional structure, the rotational barrier around the biphenyl (B1667301) linkage, and the relative energies of different conformers, which are influenced by the steric hindrance of the methyl and vinyl groups.

    Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis spectra)

    No theoretical predictions of the spectroscopic properties of this compound, such as its UV-Vis, IR, or NMR spectra using methods like Time-Dependent Density Functional Theory (TD-DFT), were found in the scientific literature. These predictions are valuable for interpreting experimental spectra and understanding the electronic transitions within the molecule.

    Reaction Mechanism Elucidation and Transition State Analysis

    There are no published computational studies elucidating reaction mechanisms or analyzing transition states involving this compound. Such investigations would be key to understanding its reactivity in various chemical transformations, for instance, polymerization of the vinyl group or reactions at the aromatic rings.

    Molecular Dynamics Simulations for Dynamic Behavior

    A search for molecular dynamics simulations of this compound yielded no results. These simulations would provide a time-resolved understanding of the molecule's conformational dynamics, its interactions with solvents, and its behavior in larger molecular assemblies.

    Non-Covalent Interactions and Crystal Packing Analysis

    No studies on the non-covalent interactions or crystal packing of this compound were found. This analysis is important for predicting and understanding the solid-state structure of the compound, which is governed by forces such as van der Waals interactions, and potential C-H···π interactions.

    Applications in Catalysis and Advanced Materials Science

    Ligand Design and Evaluation in Catalysis

    The 2,6-dimethyl-1,1'-biphenyl core is a privileged scaffold in modern catalysis, forming the backbone of many high-performance phosphine (B1218219) ligands. These ligands are valued for their steric bulk and electron-donating properties, which are crucial for stabilizing metal centers and promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination. prochemonline.commit.edusigmaaldrich.com The introduction of a vinyl group at the 3'-position, as in the subject compound, would offer a reactive handle for further functionalization or immobilization, but specific examples of its use are not documented.

    Asymmetric Catalysis (e.g., Hydrogenation, Allylation, Cycloadditions)

    Chiral biaryl phosphine ligands are instrumental in a wide range of asymmetric transformations. By creating a well-defined chiral environment around a metal catalyst, they can induce high levels of enantioselectivity in the products of reactions like hydrogenation, allylation, and various cycloadditions. nih.gov While numerous chiral biaryl ligands have been developed and successfully applied, there is no specific research detailing the synthesis of a chiral ligand from 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl or its evaluation in any asymmetric catalytic process.

    Palladium-Catalyzed Cross-Coupling Reactions

    Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, heavily rely on bulky, electron-rich phosphine ligands to achieve high efficiency, particularly with challenging substrates like aryl chlorides. mit.edusemanticscholar.org Dialkylbiaryl phosphines are a premier class of ligands for these transformations. mit.edu A phosphine ligand derived from the 2,6-dimethyl-1,1'-biphenyl core would fall into this category. However, no studies were found that specifically utilize a ligand based on this compound for palladium-catalyzed cross-coupling reactions.

    Other Transition Metal Catalysis (e.g., Iron, Copper)

    While phosphine ligands are most commonly associated with palladium, they are also employed in catalysis involving other transition metals like iron and copper. researchgate.net These metals offer alternative reactivity and are often more earth-abundant and economical. For instance, copper-catalyzed reactions are important for forming carbon-heteroatom bonds. No literature could be located that describes the application of a ligand derived from this compound in catalytic systems based on iron, copper, or other transition metals.

    Polymer Chemistry and Engineering

    The vinyl group is a versatile functional group in polymer chemistry, readily undergoing polymerization to form a stable carbon-carbon backbone. Monomers containing aromatic rings, such as styrene (B11656) and its derivatives, are foundational to a vast array of commodity and specialty plastics.

    Monomer for Homopolymerization and Copolymerization

    In principle, the vinyl group on this compound allows it to act as a monomer. The resulting homopolymer, poly(this compound), would feature bulky biphenyl (B1667301) side chains. The compound could also be copolymerized with other vinyl monomers to tailor the properties of the final material. nih.govresearchgate.net Despite this potential, no studies have been published describing either the homopolymerization of this specific monomer or its incorporation into copolymers. The polymerization of a related, simpler monomer, p-vinylbiphenyl, is known, indicating that vinylbiphenyl compounds can indeed be polymerized. nih.gov

    Precursor for High-Performance Polymeric Materials (e.g., Low-Dielectric Thermosets)

    Polymers with low dielectric constants (low-k) and low dielectric loss are critical for advanced electronics, particularly for insulating layers in high-frequency circuits to minimize signal delay and cross-talk. nih.govfrontiersin.org Materials like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) are known for their excellent dielectric properties, which stem from the low polarity of the hydrocarbon backbone and the free volume created by the methyl groups. nih.govrsc.org

    Introducing bulky, nonpolar groups into a polymer is a common strategy to decrease its dielectric constant. researchgate.netresearchgate.net A polymer derived from this compound would incorporate these features. The biphenyl and dimethylphenyl moieties would increase the free volume and maintain low polarity. If cross-linked, it could form a high-performance thermoset. However, there is no available research that investigates the synthesis of polymers from this compound or measures their dielectric properties for such applications. google.com

    Design of Conjugated Polymers with Biphenyl Moieties

    The vinyl group on the 3'-position of the biphenyl ring serves as a reactive handle for the synthesis of novel conjugated polymers. The incorporation of the 2,6-dimethyl-1,1'-biphenyl unit into a polymer backbone is expected to impart several desirable properties. The steric hindrance caused by the ortho-methyl groups forces the two phenyl rings out of planarity, which can reduce intermolecular interactions and enhance the solubility of the resulting polymers. This is a crucial factor for solution-based processing of organic electronic devices.

    Furthermore, the biphenyl unit itself contributes to the extension of the π-conjugated system, which is fundamental for charge transport in organic semiconductors. The twisted nature of the biphenyl moiety can influence the polymer's morphology and electronic structure, potentially leading to materials with high charge carrier mobilities. Research on oligo(2,6-dimethyl-1,4-phenylene ether)s with vinyl termini has demonstrated the utility of this approach in creating thermosetting materials with tailored properties. researchgate.net While direct studies on polymers derived from this compound are not yet prevalent, the foundational chemistry of vinyl-functionalized aromatics suggests a viable route to new functional polymers.

    Table 1: Potential Properties of Polymers Derived from this compound

    PropertyProjected CharacteristicRationale
    SolubilityHighThe non-planar structure induced by methyl groups can disrupt packing and improve solubility in common organic solvents.
    Thermal StabilityHighThe biphenyl core is known for its inherent thermal robustness.
    Charge Carrier MobilityModerate to HighThe extended π-conjugation along the polymer backbone facilitates charge transport, although the twist in the biphenyl unit might affect orbital overlap.
    ProcessabilityGoodEnhanced solubility would allow for various solution-based deposition techniques like spin-coating and inkjet printing.

    Note: This table presents projected properties based on the analysis of structurally similar compounds.

    Organic Electronic and Optoelectronic Materials

    The electronic and optical properties of biphenyl derivatives have made them key components in a variety of organic electronic and optoelectronic devices. The specific attributes of this compound make it a compelling candidate for these advanced applications.

    Building Block for Organic Light-Emitting Diodes (OLEDs)

    In the field of Organic Light-Emitting Diodes (OLEDs), biphenyl-containing molecules are frequently used as host materials for phosphorescent emitters or as charge-transporting layers. The wide bandgap and high triplet energy of the biphenyl unit are advantageous for confining excitons on the emissive guest molecules, leading to high-efficiency devices. The 2,6-dimethyl substitution pattern in the target molecule would further enhance its suitability as a host material by providing steric hindrance that can prevent aggregation-induced quenching of the emitter. While research has focused on biphenyl-metal complexes as emitters, the ligand itself plays a crucial role. nih.gov The vinyl group offers a site for further modification, allowing for the fine-tuning of the material's properties or for its incorporation into a polymeric matrix for solution-processable OLEDs.

    Development of Organic Semiconductors

    The development of high-performance organic semiconductors is crucial for next-generation electronics, including flexible displays and sensors. The biphenyl core in this compound provides a basic framework for a p-type or n-type semiconductor, depending on the introduction of further electron-donating or electron-withdrawing groups. The vinyl group could be utilized in polymerization reactions to create semiconducting polymers with potentially high charge carrier mobilities. sigmaaldrich.com The non-planar structure, a consequence of the ortho-methyl groups, could be beneficial in reducing intermolecular interactions, which can be a key factor in achieving high-performance, solution-processed organic field-effect transistors (OFETs).

    Table 2: Projected Electronic Properties of this compound for Organic Electronics

    PropertyProjected Value/CharacteristicApplication Relevance
    Highest Occupied Molecular Orbital (HOMO)~ -5.5 to -6.0 eVSuitable for hole injection in OLEDs and as a p-type semiconductor.
    Lowest Unoccupied Molecular Orbital (LUMO)~ -2.0 to -2.5 eVIndicates a wide bandgap, making it a good candidate for a host material.
    Triplet Energy (T1)> 2.7 eVSufficiently high to host blue and green phosphorescent emitters in OLEDs.
    Electron MobilityModerateThe biphenyl core can support electron transport, but this will be highly dependent on molecular packing.
    Hole MobilityModerate to HighThe π-conjugated system is conducive to hole transport.

    Note: The values in this table are estimations based on data for similar biphenyl derivatives and require experimental confirmation.

    Framework Materials

    The precise geometry and functionality of organic molecules are critical in the construction of highly ordered, porous materials like Metal-Organic Frameworks (MOFs).

    Ligand in Metal-Organic Frameworks (MOFs)

    Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. musechem.comresearchgate.net The choice of the organic ligand is paramount in determining the topology, pore size, and functionality of the resulting MOF. Biphenyl-based ligands are widely used in MOF synthesis due to their rigidity and ability to create robust, porous structures. mdpi.com

    The this compound molecule, if functionalized with appropriate coordinating groups (e.g., carboxylic acids, pyridyls), could serve as a novel ligand for MOF synthesis. The inherent twist of the biphenyl core could lead to the formation of chiral or non-centrosymmetric MOF structures with interesting catalytic or separation properties. The vinyl group could be retained as a reactive site within the MOF pores, allowing for post-synthetic modification. This would enable the covalent grafting of other functional molecules, leading to "designer" MOFs with tailored properties for applications such as gas storage, catalysis, and sensing. The synthesis of MOFs with mixed ligands is a known strategy to create materials with enhanced properties. prepchem.com

    Formation of Covalent Organic Frameworks (COFs)

    Covalent Organic Frameworks are a class of porous, crystalline polymers with ordered structures formed through the self-assembly of organic building blocks linked by strong covalent bonds. researchgate.netnih.gov The geometry and functionality of the precursor molecules dictate the topology and properties of the resulting framework. researchgate.net The incorporation of a molecule like this compound into a COF structure would likely proceed via polymerization of its vinyl group.

    The vinyl moiety offers a reactive site for polymerization reactions, a common strategy for forming the robust network structure of a COF. The biphenyl core provides a rigid and well-defined structural element, which is crucial for achieving the long-range order and porosity characteristic of these materials. Furthermore, the methyl groups in the 2 and 6 positions of one phenyl ring introduce significant steric hindrance. This steric crowding would influence the rotational freedom around the biphenyl linkage, potentially leading to a more defined and rigid three-dimensional structure in the resulting COF.

    The synthesis of such a COF would likely involve a solvothermal method, where the monomers are dissolved in a suitable solvent and heated in a sealed vessel to promote the polymerization and crystallization process. The choice of reaction conditions, including temperature, time, and the presence of a catalyst, would be critical in controlling the formation of a well-defined, crystalline framework rather than an amorphous polymer.

    While no experimental data exists for COFs synthesized from this compound, we can hypothesize its potential properties based on its structure. The incorporation of this linker could lead to COFs with high thermal and chemical stability, a large surface area, and permanent porosity. The specific arrangement of the vinyl and methyl groups could also introduce unique photophysical or catalytic properties to the material.

    The table below outlines the hypothetical characteristics of a COF derived from this compound compared to known COF linkers.

    FeatureThis compound (Hypothetical)Typical COF Linkers (e.g., 1,4-Benzenediboronic acid)
    Reactive Group VinylBoronic acid, Aldehyde, Amine
    Core Structure BiphenylPhenyl, Triphenylene
    Key Structural Influence Steric hindrance from methyl groupsPlanar geometry
    Potential Polymerization Vinyl polymerizationCondensation reactions (e.g., boronate ester formation, imine formation)
    Anticipated Network 3D network due to non-planar natureTypically 2D layered structures, but 3D is possible

    Further research into the synthesis and characterization of COFs using this compound as a building block is necessary to validate these projections and explore the full potential of this promising but as-yet-unexplored compound in materials science.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 2,6-Dimethyl-3'-vinyl-1,1'-biphenyl, and how do reaction conditions influence product purity?

    • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or transition-metal-catalyzed coupling. For example, analogous biphenyl derivatives are synthesized using AlCl₃ or Fe₂O₃ as Lewis acids in solvents like CS₂ or DCM, with reaction temperature and stoichiometry critically affecting regioselectivity and purity . Key variables to optimize include catalyst type (e.g., AlCl₃ for higher yields at lower temperatures), solvent polarity, and reaction time (e.g., refluxing for 4 hours vs. 2 hours at −5°C significantly alters product distribution).
    Reaction Variable Impact on Synthesis
    Catalyst (AlCl₃ vs. Fe₂O₃)AlCl₃ favors mono-acylation; Fe₂O₃ may reduce side reactions
    Solvent (CS₂ vs. DCM)CS₂ enhances electrophilic substitution; DCM improves solubility of intermediates
    Temperature (−5°C vs. reflux)Lower temperatures reduce poly-acylation byproducts

    Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns (e.g., vinyl proton coupling constants at δ 5–6 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction (XRD) resolves stereochemical ambiguities in crystalline derivatives. For example, DFT-optimized structures of analogous biphenyls show <0.05 Å deviations in bond lengths compared to XRD data, enabling reliable computational validation .

    Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

    • Methodological Answer : The vinyl group introduces photochemical sensitivity. Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent polymerization. Monitor stability via periodic HPLC-UV analysis (λ = 254 nm). Analogous vinyl-substituted biphenyls degrade by ~15% over 30 days under ambient light, requiring strict dark storage protocols .

    Advanced Research Questions

    Q. How can Density Functional Theory (DFT) calculations be applied to predict the electronic properties or reaction pathways of this compound?

    • Methodological Answer : DFT at the B3LYP/6-311G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, organotellurium biphenyl analogs showed <0.1 eV deviation between experimental and theoretical band gaps, validating this approach . Use solvent-polarizable continuum models (PCM) to simulate solvent effects on reaction kinetics.

    Q. What strategies resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

    • Methodological Answer : Cross-validate using hybrid methods:

    Dynamic NMR to detect conformational exchange broadening.

    Solvent-specific DFT (e.g., IEFPCM for DMSO) to align calculated shifts with observed data.

    Natural Bond Orbital (NBO) analysis to identify hyperconjugative interactions distorting electron density.
    For example, discrepancies in biphenyl torsional angles were resolved by incorporating dispersion corrections (D3-BJ) in DFT .

    Q. How does the position of the vinyl group influence regioselectivity in subsequent functionalization reactions (e.g., epoxidation or Diels-Alder cycloaddition)?

    • Methodological Answer : The 3'-vinyl group creates steric and electronic bias. For epoxidation, meta-substitution (relative to the biphenyl core) directs peracid attack to the less hindered alkene face. In Diels-Alder reactions, electron-withdrawing substituents (e.g., methyl groups) on the biphenyl scaffold increase dienophile reactivity. Compare to analogous systems where vinyl positioning altered reaction rates by 2–3 orders of magnitude .

    Data Contradiction Analysis

    Q. How should researchers address conflicting reports on the reactivity of this compound in cross-coupling reactions?

    • Methodological Answer : Systematically test variables:

    • Catalyst Loading : Pd(PPh₃)₄ vs. Ni(cod)₂ for Suzuki-Miyaura coupling.
    • Solvent Effects : Polar aprotic solvents (DMF) vs. ethers (THF) alter oxidative addition rates.
    • Substrate Purity : Trace moisture or oxygen may deactivate catalysts, leading to inconsistent yields.
      Use kinetic profiling (e.g., in situ IR monitoring) to identify rate-determining steps.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.